

Introduction to ERAP1 and its Role in Antigen Presentation

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Compound of Interest

Compound Name: *ERAP1 modulator-2*

Cat. No.: *B15575952*

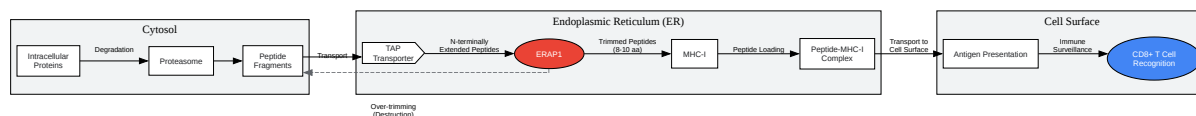
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ERAP1 is a zinc-dependent M1 aminopeptidase located in the endoplasmic reticulum (ER).[5] Its primary function is to trim the N-termini of peptides that have been transported into the ER by the Transporter associated with Antigen Processing (TAP).[6] These peptides, generated from the degradation of intracellular proteins by the proteasome, are often too long to bind efficiently to Major Histocompatibility Complex class I (MHC-I) molecules. ERAP1 precisely cleaves these precursor peptides to the optimal length of 8-10 amino acids, a crucial step for the formation of stable peptide-MHC-I complexes.[3][7] These complexes are then transported to the cell surface for presentation to CD8+ T cells, initiating an adaptive immune response.[6]

Dysregulation of ERAP1 activity can lead to an altered landscape of presented antigens (the immunopeptidome), which has been implicated in various pathologies.[6][8] Inhibition of ERAP1 can make cancer cells more visible to the immune system by altering the repertoire of presented tumor antigens.[9] Conversely, in certain autoimmune diseases linked to specific ERAP1 genetic variants, modulating its activity could prevent the presentation of self-antigens that trigger autoimmune responses.[10]

Signaling Pathway of ERAP1 in Antigen Presentation

The following diagram illustrates the central role of ERAP1 in the MHC-I antigen presentation pathway.



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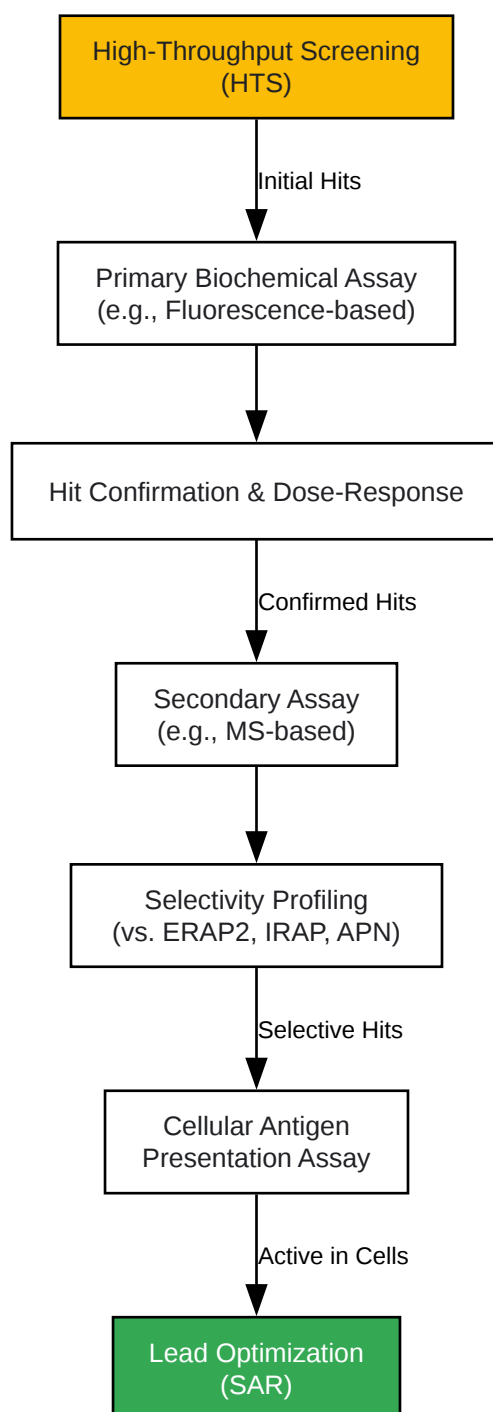
Caption: MHC-I Antigen Presentation Pathway involving ERAP1.

Discovery of a Representative ERAP1 Inhibitor

The discovery of potent and selective ERAP1 inhibitors has been pursued through various strategies, including high-throughput screening and rational drug design.[11] Phosphinic pseudopeptides, which mimic the transition state of peptide hydrolysis, have emerged as a particularly effective class of inhibitors.[4][12]

Discovery Workflow

The general workflow for identifying a novel ERAP1 inhibitor is outlined below. It begins with screening a compound library, followed by a series of assays to confirm hits and characterize lead compounds for their potency, selectivity, and cellular activity.



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Caption: General workflow for ERAP1 inhibitor discovery.

Quantitative Data for Representative ERAP1 Inhibitors

The following table summarizes the inhibitory activities of representative phosphinic pseudopeptide inhibitors against ERAP1 and related aminopeptidases. These compounds are

characterized by a phosphinic acid moiety that chelates the active site zinc ion.[4]

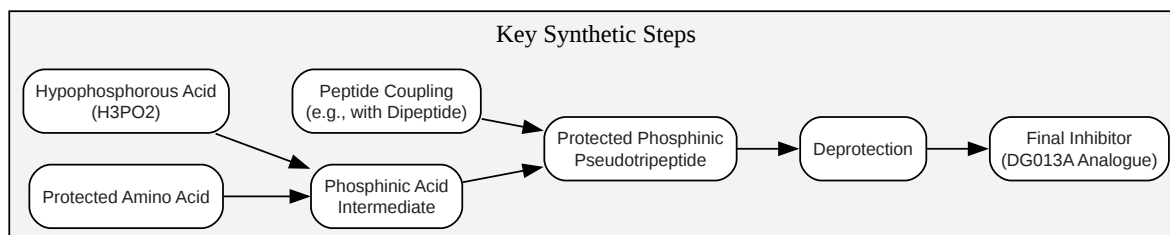
Compound ID	Target	IC50 (nM)	Selectivity vs. ERAP2	Selectivity vs. IRAP	Reference
DG013A	ERAP1	230	~2-fold (less selective)	~0.5-fold (less selective)	[5]
ERAP2	100	-	[5]		
IRAP	450	-	[5]		
APN	3.7	-	-	[5]	
Compound 4	ERAP1	33	~0.6-fold (less selective)	~8-fold (less selective)	[11]
ERAP2	56	-	[11]		
IRAP	4	-	[11]		
Compound 6	ERAP1	78	>12-fold (selective)	~0.8-fold (less selective)	[11]
ERAP2	>1000	-	[11]		
IRAP	95	-	[11]		

Note: Data is compiled from multiple sources and assay conditions may vary.

Synthesis of a Phosphinic Pseudopeptide Inhibitor (DG013A Analogue)

The synthesis of phosphinic pseudopeptide inhibitors like DG013A is a multi-step process involving the stereoselective formation of a key phosphinic acid intermediate.[5][13] The general synthetic scheme is outlined below.

General Synthetic Scheme



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Caption: General synthetic route for phosphinic pseudopeptide inhibitors.

Detailed Synthetic Protocol (Conceptual)

This protocol is a generalized representation based on published methods for compounds like DG013A.^{[5][13]}

- Synthesis of the Phosphinic Acid Intermediate:
 - A protected amino acid (e.g., N-Cbz-leucine) is reacted with hypophosphorous acid in a suitable solvent like ethanol at elevated temperatures (e.g., 80°C).
 - The reaction mixture is stirred for several hours to facilitate the formation of the phosphinic acid intermediate.
 - Purification is typically achieved through crystallization or column chromatography.
 - Stereoselective synthesis is crucial and can be achieved using chiral auxiliaries or through diastereoselective reactions.^[13]
- Peptide Coupling:
 - The synthesized phosphinic acid intermediate is coupled with a dipeptide fragment (e.g., H-Ala-Phe-OMe) using standard peptide coupling reagents such as HATU or HBTU in the presence of a base like DIPEA in an anhydrous solvent (e.g., DMF).

- The reaction is monitored by LC-MS until completion.
- The resulting protected phosphinic pseudotripeptide is purified by flash chromatography.
- Final Deprotection:
 - The protecting groups (e.g., Cbz, methyl ester) are removed. For instance, a Cbz group is typically removed by hydrogenolysis using H₂ gas and a palladium catalyst (Pd/C). Ester groups are saponified using a base like LiOH.
 - The final compound is purified by reverse-phase HPLC to yield the desired inhibitor as a single epimer.^[5]

Key Experimental Protocols

Accurate characterization of ERAP1 inhibitors requires robust and reproducible assays. Below are detailed protocols for key experiments.

Protocol 4.1: Recombinant ERAP1 Expression and Purification

- Expression: Recombinant human ERAP1 is typically produced using a baculovirus expression system in insect cells (e.g., Hi-5 cells).^[7]
- Infection: Adherent Hi-5 insect cell cultures are infected with a high-titer baculovirus stock encoding for 6xHis-tagged ERAP1.
- Harvesting: After 72 hours post-infection, the cell supernatant containing secreted ERAP1 is collected.^[7]
- Purification: The protein is purified from the supernatant using nickel-affinity chromatography (Ni-NTA), followed by size-exclusion chromatography to ensure high purity and proper folding.

Protocol 4.2: Fluorescence-Based Enzymatic Assay

This assay measures the enzymatic activity of ERAP1 by monitoring the cleavage of a fluorogenic substrate.^{[2][14]}

- Reagents:
 - Assay Buffer: 50 mM Tris-HCl, pH 7.4, 1 mM DTT.[\[7\]](#)
 - Recombinant human ERAP1 (e.g., 2 ng/μL).
 - Fluorogenic substrate: Leucine-7-amido-4-methylcoumarin (L-AMC).
 - Test compound (inhibitor) dissolved in DMSO.
- Procedure:
 - In a 96-well black plate, add 50 μL of assay buffer.
 - Add 1 μL of the test compound at various concentrations.
 - Add 25 μL of recombinant ERAP1 solution and incubate for 15 minutes at 37°C.
 - Initiate the reaction by adding 25 μL of L-AMC substrate.
 - Monitor the increase in fluorescence (Excitation: 380 nm, Emission: 460 nm) over time using a plate reader.
- Data Analysis:
 - Calculate the initial reaction rates (V) from the linear phase of the fluorescence curve.
 - Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
 - Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

Protocol 4.3: Cellular Antigen Presentation Assay

This assay evaluates the ability of an inhibitor to modulate the processing and presentation of a specific antigen in a cellular context.[\[10\]](#)[\[15\]](#)

- Cell Line: HeLa cells are commonly used.[\[15\]](#)[\[16\]](#)

- Antigenic Precursor: A precursor peptide that requires ERAP1 trimming to become an optimal MHC-I epitope is used (e.g., LEQLE-SIINFEKL).[10]
- Procedure:
 - Plate HeLa cells in a 96-well plate and allow them to adhere.
 - Treat the cells with various concentrations of the ERAP1 inhibitor for a specified period (e.g., 2-4 hours).
 - Transfect or incubate the cells with the N-terminally extended precursor peptide.
 - After incubation (e.g., 24 hours), stain the cells with a fluorescently labeled antibody specific for the MHC-I molecule complexed with the final, trimmed epitope (e.g., anti-H-2Kb-SIINFEKL).
 - Analyze the cell surface presentation of the epitope by flow cytometry.
- Data Analysis:
 - Quantify the mean fluorescence intensity (MFI) for each inhibitor concentration.
 - Calculate the IC50 value, which represents the concentration of inhibitor required to reduce the presentation of the specific epitope by 50%.

Conclusion

The development of potent and selective ERAP1 modulators represents a promising therapeutic strategy for a range of diseases. The phosphinic pseudopeptide scaffold has proven to be a valuable starting point for designing high-affinity, transition-state analogue inhibitors. This guide provides a foundational overview of the discovery, synthesis, and evaluation of such compounds, offering detailed protocols and a framework for future research and development in this area. Further optimization of these molecules to improve their selectivity and cell permeability is essential for their successful translation into clinical candidates.[5]

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